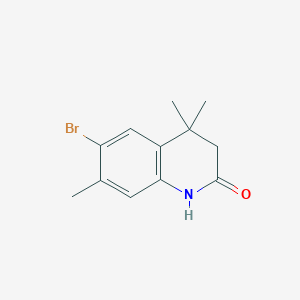

6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

6-bromo-4,4,7-trimethyl-1,3-dihydroquinolin-2-one |

InChI |

InChI=1S/C12H14BrNO/c1-7-4-10-8(5-9(7)13)12(2,3)6-11(15)14-10/h4-5H,6H2,1-3H3,(H,14,15) |

InChI Key |

INNCHRHNBKJRGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(CC(=O)N2)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Dihydroquinolinone Core Formation

The dihydroquinolinone scaffold is typically constructed via cyclization of substituted aniline derivatives. For example, 6-bromo-3,4-dihydroquinolin-2(1H)-one (CAS 3279-90-1) is synthesized by treating 4-bromoaniline with cyclic ketones or via Friedel-Crafts alkylation. A notable method involves reacting 4-bromoaniline with Meldrum’s acid and triethyl orthoformate under reflux, followed by thermal cyclization in diphenyl ether at 190°C . This approach yields the quinolinone core with moderate efficiency (59–70% yield) .

For 4,4-dimethyl substitution , alkylation at the 4-position is critical. A protocol using tert-butyl 2-bromoacetate and sodium hydride in DMF introduces the methyl groups via nucleophilic substitution. This method achieved 72% yield for tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate, demonstrating the feasibility of introducing branched alkyl groups .

Bromination Techniques for Position-Specific Halogenation

Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents. For instance, 7-fluoro-3,4-dihydroquinolin-2(1H)-one undergoes bromination with NBS in DMF at 0–20°C for 4 hours, yielding 92% of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one . This method’s regioselectivity is attributed to the electron-donating effects of adjacent substituents, which direct bromination to the para position .

Methylation of the Dihydroquinolinone Scaffold

Introducing methyl groups at the 4,4,7-positions requires sequential alkylation. Sodium hydride (NaH) in DMF facilitates the methylation of tertiary carbons. For example, 6-bromo-3,4-dihydroquinolin-2(1H)-one was treated with methyl iodide and NaH, achieving 74% yield for 1,3,6-trimethyl-3,4-dihydroquinolin-2(1H)-one .

Purification and Characterization

Post-synthetic purification is critical for isolating the target compound. Flash column chromatography with ethyl acetate/n-hexane (4:1 to 15:85) is widely employed . For example, 6-bromo-4-fluoroindan-1-one was purified using this system, achieving >97% purity .

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for structural validation. The ^1H NMR spectrum of 6-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one shows characteristic peaks at δ 2.24 (s, 3H, CH₃), 2.59–2.86 (m, 2H, CH₂), and 7.05–7.30 (m, aromatic H) .

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Substituted quinoline derivatives with various functional groups.

Oxidation Reactions: Oxidized quinoline derivatives with different oxidation states.

Reduction Reactions: Dihydroquinoline derivatives with reduced double bonds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activities

Research has indicated that derivatives of 6-bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of this compound to evaluate their antimicrobial efficacy. The results demonstrated that specific modifications to the quinoline structure enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom can be utilized in cross-coupling reactions, which are essential for creating diverse organic compounds.

Table 1: Synthetic Applications

| Reaction Type | Application | Reference |

|---|---|---|

| Cross-Coupling | Formation of biaryl compounds | |

| Nucleophilic Substitution | Synthesis of substituted quinolines | |

| Cyclization | Formation of polycyclic structures |

Materials Science

Fluorescent Properties

Recent studies have explored the fluorescent properties of 6-bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one. This compound can be incorporated into polymer matrices to create materials with tunable optical properties.

Case Study: Polymer Composites

In a study focusing on polymer composites, researchers incorporated this compound into a polyvinyl chloride matrix. The resulting material exhibited enhanced fluorescence under UV light, suggesting potential applications in optoelectronics and sensors .

Biological Studies

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Table 2: Biological Activity Overview

Mechanism of Action

The mechanism of action of 6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of dihydroquinolinones are highly dependent on substituent patterns. Key analogues include:

Key Observations :

- Bromine Position: Bromine at C6 (as in the target compound) vs.

- Methyl Groups : The 4,4-dimethyl substitution enhances metabolic stability by hindering oxidation at the benzylic position . The additional 7-CH₃ in the target compound may further modulate lipophilicity and CNS penetration.

- Hybrid Structures: Open-ring derivatives (e.g., 10g) lose the dihydroquinolinone scaffold’s rigidity but gain flexibility, improving antidepressant efficacy .

Anticonvulsant Activity

6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (ED₅₀ = 18.2 mg/kg in MES model) shows potent anticonvulsant activity via GABAA receptor modulation. The target compound’s 7-CH₃ group may enhance blood-brain barrier permeability, though this requires validation .

Osteogenic Activity

CHNQD-00603, a 4-phenyl derivative, upregulates osteogenic markers (Runx2, ALP) at 10 μM. The target compound’s bromine and methyl groups likely preclude similar activity but may favor other pathways .

Antidepressant Activity

Compound 10g (Ki = 1.68 nM for 5-HT1A) highlights the importance of hybridizing dihydroquinolinones with heterocycles. The target compound’s lack of a heterocyclic moiety suggests divergent mechanisms .

Physicochemical Properties

| Property | 6-Bromo-4,4,7-trimethyl (Target) | 6-Bromo-4,4-dimethyl (CAS 135631-90-2) | 7-Bromo (CAS 14548-51-7) |

|---|---|---|---|

| Molecular Weight | 280.15 | 254.12 | 226.07 |

| LogP (Predicted) | ~3.2 | ~2.8 | ~2.5 |

| Melting Point | Not reported | No data | Not reported |

| Solubility | Low (hydrophobic substituents) | Low | Moderate |

Biological Activity

6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C11H12BrNO

- Molecular Weight : 254.123 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 366.0 °C at 760 mmHg

- LogP : 3.58 (indicating moderate lipophilicity)

Research indicates that compounds similar to 6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one exhibit various mechanisms of action, particularly as enzyme inhibitors. For example, studies on related quinolinone derivatives suggest their potential as inhibitors of HIV-1 integrase and other enzymes involved in viral replication .

Antiviral Activity

A study focusing on structural analogs of quinolinones demonstrated that certain derivatives showed promising antiviral activity against HIV-1 by inhibiting integrase enzymes. The binding modes suggested by docking studies align with structure-activity relationships observed in these compounds .

Anticancer Potential

The anticancer properties of quinolinone derivatives have been explored extensively. For instance, compounds exhibiting similar structures have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms include the inhibition of critical signaling pathways such as AKT/mTOR and the induction of necroptosis .

Enzyme Inhibition

Research has shown that some derivatives can act as potent inhibitors of carbonic anhydrases (CA), which are crucial for various physiological processes including respiration and acid-base balance. Inhibitors targeting CA isoforms can have therapeutic implications for conditions like glaucoma and epilepsy .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one, and what reaction conditions optimize yield?

- Methodology : A common approach involves bromination of a pre-functionalized quinolinone precursor. For example, bromination of 4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one using N-bromosuccinimide (NBS) or bromine in acetic acid under inert atmosphere (N₂/Ar) at 20–60°C .

- Optimization : High yields (~90%) are achieved using AlCl₃ in dichloromethane (DCM) with rigorous exclusion of moisture. Reaction monitoring via TLC and purification via silica gel chromatography are critical .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C4/C7, bromine at C6) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₁₆BrNO).

- X-ray Crystallography : For definitive stereochemical assignment (if crystalline derivatives are available) .

Q. What preliminary biological activities have been reported for brominated dihydroquinolinones, and how do structural features influence efficacy?

- Antimicrobial Activity : Analogous compounds (e.g., 6-Bromo-4,4-dimethyl derivatives) show moderate activity against Staphylococcus aureus (MIC = 100 µg/mL) and Escherichia coli (MIC = 150 µg/mL). Bromine enhances lipophilicity, improving membrane permeability .

- Anticancer Potential : Related 7-bromo derivatives exhibit low nanomolar IC₅₀ against breast adenocarcinoma cells. Methyl groups at C4/C7 may stabilize the dihydroquinoline core, enhancing metabolic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of selective neuronal nitric oxide synthase (nNOS) inhibitors based on this scaffold?

- SAR Insights :

- Substitution at C6 : Bromine increases selectivity for nNOS over endothelial NOS (eNOS) due to steric and electronic effects.

- Methyl Groups : 4,4-Dimethyl substitution reduces off-target binding, as seen in compound (S)-35, a potent nNOS inhibitor (IC₅₀ = 0.0029 µM) with >1,000-fold selectivity .

- Methodological Approach : Use molecular docking (e.g., Glide/SP) to model interactions with nNOS heme domains. Validate via enzymatic assays and in vivo pain models (e.g., Chung neuropathic pain model) .

Q. What strategies mitigate challenges in optimizing pharmacokinetic properties (e.g., solubility, bioavailability) of brominated dihydroquinolinones?

- Solubility Enhancement :

- Introduce polar substituents (e.g., hydroxyl, amine) at C3/C8 while retaining bromine at C6 .

- Use prodrug approaches (e.g., esterification of hydroxyl groups) to improve oral absorption .

Q. How do competing reaction pathways (e.g., over-bromination, ring dehydrogenation) impact synthetic scalability, and how are they controlled?

- Side Reactions :

- Over-bromination : Occurs at elevated temperatures (>60°C). Controlled by stoichiometric use of NBS and low-temperature conditions (0–25°C) .

- Dehydrogenation : Minimized by avoiding strong oxidizing agents (e.g., KMnO₄) during purification. Use inert atmosphere and reducing agents (e.g., Na₂S₂O₃) in workup .

Key Methodological Recommendations

- Synthetic Protocols : Prioritize inert atmospheres and low-temperature bromination to minimize side reactions .

- Biological Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement .

- Computational Tools : Leverage QSAR models to predict ADMET profiles early in lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.